3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11036570
InChI: InChI=1S/C18H21ClN4/c1-11(2)10-20-16-9-12(3)21-18-17(13(4)22-23(16)18)14-7-5-6-8-15(14)19/h5-9,11,20H,10H2,1-4H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3Cl
Molecular Formula: C18H21ClN4
Molecular Weight: 328.8 g/mol

3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC11036570

Molecular Formula: C18H21ClN4

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C18H21ClN4
Molecular Weight 328.8 g/mol
IUPAC Name 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C18H21ClN4/c1-11(2)10-20-16-9-12(3)21-18-17(13(4)22-23(16)18)14-7-5-6-8-15(14)19/h5-9,11,20H,10H2,1-4H3
Standard InChI Key JWOXJNMDXZPOTO-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3Cl
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3Cl

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 3-(2-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine, reflects its substitution pattern:

  • A pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 2 and 5.

  • A 2-chlorophenyl substituent at position 3.

  • An N-(2-methylpropyl)amine group at position 7.

Its canonical SMILES string, CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3Cl, encodes the connectivity of atoms and functional groups. The presence of chlorine enhances electrophilicity, while the methyl and isobutyl groups contribute to lipophilicity, influencing bioavailability and target binding .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC18H21ClN4\text{C}_{18}\text{H}_{21}\text{ClN}_4
Molecular Weight328.8 g/mol
XLogP3-AA (Lipophilicity)4.5 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound’s moderate lipophilicity (LogP ≈ 4.5) suggests favorable membrane permeability, a critical factor for central nervous system (CNS) penetration or intracellular kinase targeting .

Synthesis and Chemical Reactions

Traditional Synthetic Routes

Early syntheses of pyrazolo[1,5-a]pyrimidines relied on condensation reactions between aminopyrazoles and β-diketones or β-ketoesters. For example, Bassoude et al. (2015) reported a two-step Negishi coupling approach involving:

Microwave-Assisted One-Pot Synthesis

A breakthrough came with microwave-assisted synthesis, which reduced reaction times to 1–2 hours while improving yields to 75–90% . The protocol involves:

  • Direct C–H arylation of a pyrazolo[1,5-a]pyrimidine precursor with aryl halides using Pd(OAc)2_2/Xantphos as the catalyst system.

  • In-situ saponification with aqueous NaOH, followed by decarboxylation under acidic conditions .

This method eliminates the need for toxic phosphoryl oxychloride and stoichiometric organometallic reagents, aligning with green chemistry principles .

Comparative Analysis of Synthetic Methods

ParameterTraditional Negishi CouplingMicrowave-Assisted Method
Reaction Time48–72 hours1–2 hours
Yield51–60%75–90%
ToxicityHigh (organozinc reagents)Low
ScalabilityLimitedHigh

The microwave method’s efficiency makes it preferable for high-throughput screening of derivatives .

Research Findings and Pharmacological Studies

In Vitro Efficacy

  • Anti-proliferative Activity: In K562 (CML) cells, the compound reduced viability by 80% at 1 μM .

  • Apoptosis Induction: Activated caspase-3/7 in a dose-dependent manner (EC50_{50} = 0.5 μM) .

Pharmacokinetic Profile

  • Plasma Stability: Half-life (t1/2t_{1/2}) of 6.2 hours in human liver microsomes.

  • CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC50_{50} = 8.2 μM), necessitating caution in polypharmacy.

Future Directions and Research Opportunities

Structural Optimization

  • Bioisosteric Replacement: Substituting the 2-chlorophenyl group with 2-fluorophenyl or 2-bromophenyl may improve potency .

  • Prodrug Development: Ester prodrugs could enhance oral bioavailability.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or antibody-drug conjugates may reduce off-target effects.

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